(2S)-2-aminooct-7-ynoic acid
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Overview
Description
(2S)-2-aminooct-7-ynoic acid is a chiral non-natural amino acid with a unique structure that includes an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminooct-7-ynoic acid typically involves the use of chiral catalysts to ensure enantioselectivity. One common method is the asymmetric hydrogenation of propargylamines, which can be achieved using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium . Another approach involves the use of chiral auxiliaries in the alkylation of glycine derivatives, followed by deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalytic systems. The choice of catalysts, solvents, and reaction conditions is crucial to achieving high yields and enantioselectivity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminooct-7-ynoic acid can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst under mild conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amides, esters.
Scientific Research Applications
(2S)-2-aminooct-7-ynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-aminooct-7-ynoic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors through its amino and alkyne functional groups. The alkyne group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The amino group can participate in hydrogen bonding and electrostatic interactions with receptor sites, influencing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-pentynoic acid: Another chiral amino acid with an alkyne group, but with a shorter carbon chain.
(S)-2-Amino-6-heptynoic acid: Similar structure with a different carbon chain length.
(S)-2-Amino-8-nonyneic acid: Longer carbon chain with an alkyne group.
Uniqueness
(2S)-2-aminooct-7-ynoic acid is unique due to its specific carbon chain length and the position of the alkyne group, which can influence its reactivity and interactions with biological targets. Its distinct structure allows for the exploration of new chemical space in drug design and the development of novel materials .
Properties
IUPAC Name |
(2S)-2-aminooct-7-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-5-6-7(9)8(10)11/h1,7H,3-6,9H2,(H,10,11)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWGKAZTGORCAE-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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